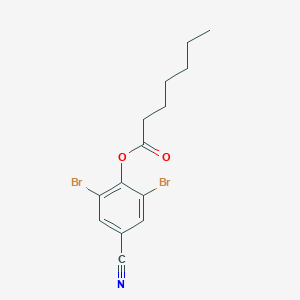

Bromoxynil heptanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dibromo-4-cyanophenyl) heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Br2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZWBQPHPLFZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032592 | |

| Record name | Bromoxynil heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56634-95-8 | |

| Record name | Bromoxynil heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56634-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoxynil heptanoate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056634958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoxynil heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-4-cyanophenyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOXYNIL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK18N93FQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Bromoxynil Heptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (B128292) heptanoate (B1214049) is a selective, post-emergence herbicide used to control annual broadleaf weeds.[1] It belongs to the hydroxybenzonitrile class of herbicides. This technical guide provides a comprehensive overview of the chemical and physical properties of bromoxynil heptanoate, detailed experimental protocols for their determination, and insights into its mode of action and relevant signaling pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound and its parent compound, bromoxynil, are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport, and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2,6-dibromo-4-cyanophenyl heptanoate | [2] |

| CAS Number | 56634-95-8 | [2] |

| Molecular Formula | C₁₄H₁₅Br₂NO₂ | [2] |

| Molecular Weight | 389.08 g/mol | [2] |

| Appearance | Brown crystalline solid | [1] |

| Melting Point | 38-44 °C | [3] |

| Boiling Point | Decomposes before boiling | [4] |

| Density | 1.59 g/cm³ (predicted) | [3] |

| Water Solubility | 0.08 mg/L (at pH 7, 20 °C) | [5] |

| Vapor Pressure | 1.9 x 10⁻¹ mPa (at 25 °C) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 5.2 | [2] |

Table 2: Chemical and Physical Properties of Bromoxynil

| Property | Value | Reference(s) |

| IUPAC Name | 3,5-dibromo-4-hydroxybenzonitrile | [5] |

| CAS Number | 1689-84-5 | [5] |

| Molecular Formula | C₇H₃Br₂NO | [5] |

| Molecular Weight | 276.91 g/mol | [5] |

| Appearance | Colorless solid | [5] |

| Melting Point | 194-195 °C | [5] |

| Boiling Point | Sublimes at 135 °C (0.15 mmHg) | [5] |

| Water Solubility | 130 mg/L (at 25 °C) | [5] |

| pKa | 3.86 | [5] |

| LogP (Octanol-Water Partition Coefficient) | 2.70 | [5] |

Experimental Protocols

The determination of the physicochemical properties of chemicals like this compound is guided by standardized protocols to ensure consistency and reliability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[6]

1. Melting Point/Melting Range (OECD Guideline 102)

This guideline describes various methods for determining the melting point of a substance.[7][8][9][10] For a crystalline solid like this compound, the capillary method is commonly employed.

-

Principle: A small amount of the finely powdered substance is packed into a capillary tube, which is then heated in a controlled manner in a liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded as the melting range.

-

Apparatus: Melting point apparatus (liquid bath or metal block), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the dry substance is introduced into a capillary tube, sealed at one end, to a height of about 3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate, and the temperature is observed.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded.

-

2. Boiling Point (OECD Guideline 103)

While this compound decomposes before boiling, this guideline outlines methods for determining the boiling point of liquid substances.[11][12][13][14]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Methods include ebulliometry, dynamic methods, and distillation methods.

-

Apparatus: Ebulliometer or distillation apparatus, thermometer, pressure sensor.

-

Procedure (Dynamic Method):

-

The substance is heated, and the vapor is allowed to equilibrate with the liquid phase.

-

The temperature and pressure of the system are measured simultaneously.

-

The boiling point at a given pressure is the temperature at which the vapor-liquid equilibrium is established.

-

3. Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.[15][16][17][18][19] For this compound, with its low water solubility, the column elution method is appropriate.

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the water solubility.

-

Apparatus: Chromatography column, pump, fraction collector, analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

An inert support material is coated with the test substance.

-

The coated material is packed into a column.

-

Water is pumped through the column at a constant, low flow rate.

-

Fractions of the eluate are collected and analyzed for the concentration of the test substance.

-

The analysis is continued until the concentration of the substance in the eluate is constant. This constant concentration is taken as the water solubility.

-

4. Vapor Pressure (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance, including the dynamic method, static method, and effusion methods.[3][20][21][22][23]

-

Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

-

Apparatus: Varies depending on the method (e.g., isoteniscope for the static method, Knudsen effusion apparatus for the effusion method).

-

Procedure (Static Method):

-

The substance is placed in a container connected to a pressure-measuring device.

-

The system is evacuated and thermostated at the desired temperature.

-

The pressure of the vapor in equilibrium with the substance is measured.

-

5. Partition Coefficient (n-octanol/water) (OECD Guidelines 107 and 117)

The octanol-water partition coefficient (LogP or Kow) is a measure of a chemical's lipophilicity. It can be determined by the shake-flask method (OECD 107) or the HPLC method (OECD 117).[24][25][26]

-

Principle (Shake-Flask Method): The test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the substance between the two phases. After separation of the phases, the concentration of the substance in each phase is determined.

-

Apparatus: Separatory funnel, shaker, analytical instrument (e.g., GC or HPLC).

-

Procedure:

-

A solution of the test substance is prepared in either n-octanol or water.

-

The solution is placed in a separatory funnel with the other solvent.

-

The funnel is shaken until equilibrium is reached.

-

The two phases are separated, and the concentration of the test substance in each phase is determined analytically.

-

The partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

Synthesis and Degradation Pathways

Synthesis of this compound

This compound is synthesized by the esterification of bromoxynil with heptanoyl chloride.[27][28] This process involves the reaction of the hydroxyl group of bromoxynil with the acid chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Hydrolysis of this compound

In the environment and in biological systems, this compound is readily hydrolyzed to its active form, bromoxynil.[1][5] This hydrolysis is pH-dependent, occurring more rapidly under alkaline conditions.[29]

Mode of Action and Signaling Pathways

Inhibition of Photosynthesis in Plants

The primary mode of action of bromoxynil as a herbicide is the inhibition of photosynthesis.[30][31][32] Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[33] Bromoxynil binds to the D1 protein of the PSII complex, blocking electron flow and ultimately leading to the production of reactive oxygen species, which cause cellular damage and plant death.[34]

Toxicity in Mammalian Systems: Involvement of the NF-κB Signaling Pathway

While the primary target of bromoxynil is in plants, studies have shown that it can induce toxicity in mammalian systems. One of the key signaling pathways implicated in bromoxynil-induced toxicity is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation, immunity, and cell survival.

Bromoxynil has been shown to activate the NF-κB pathway, potentially through the Toll-like receptor 4 (TLR4) and its downstream adapter protein MyD88. This activation leads to a cascade of events that result in the transcription of pro-inflammatory genes.

References

- 1. canada.ca [canada.ca]

- 2. This compound | C14H15Br2NO2 | CID 62119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 4. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - Bromoxynil - Canada.ca [canada.ca]

- 5. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. filab.fr [filab.fr]

- 16. laboratuar.com [laboratuar.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 20. laboratuar.com [laboratuar.com]

- 21. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 25. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 26. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 27. Bromoxynil-heptanoate [sitem.herts.ac.uk]

- 28. US6255252B1 - Phenol ester mixture - Google Patents [patents.google.com]

- 29. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 30. toku-e.com [toku-e.com]

- 31. chemicalwarehouse.com [chemicalwarehouse.com]

- 32. apparentag.com.au [apparentag.com.au]

- 33. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]

- 34. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

An In-depth Technical Guide to the Synthesis and Purification of Bromoxynil Heptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (B128292) heptanoate (B1214049) is a selective post-emergence herbicide used to control annual broadleaf weeds in various agricultural settings. Its efficacy stems from the inhibition of photosynthesis in target plants. The synthesis of this compound involves a two-step process: the bromination of 4-cyanophenol to produce the key intermediate, 2,6-dibromo-4-cyanophenol (bromoxynil), followed by the esterification of this intermediate with heptanoyl chloride or heptanoic acid. This technical guide provides a comprehensive overview of the synthesis and purification methods for bromoxynil heptanoate, including detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of this compound: A Two-Stage Process

The industrial production of this compound is primarily achieved through a sequential reaction involving bromination and esterification.

Stage 1: Synthesis of 2,6-Dibromo-4-cyanophenol (Bromoxynil)

The initial step is the selective bromination of 4-cyanophenol at the ortho positions to the hydroxyl group. This electrophilic aromatic substitution reaction yields the intermediate, 2,6-dibromo-4-cyanophenol, which is the active herbicidal component, bromoxynil.[1][2]

Stage 2: Esterification to this compound

The second stage involves the esterification of the hydroxyl group of 2,6-dibromo-4-cyanophenol with a heptanoyl group. This is typically achieved by reacting the intermediate with heptanoic acid or, more commonly, its more reactive derivative, heptanoyl chloride.[3][4] The reaction is generally carried out in the presence of a base catalyst, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride byproduct when heptanoyl chloride is used.[4]

Alternatively, phase-transfer catalysis (PTC) presents a green and efficient methodology for this esterification. In a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it reacts with the heptanoyl chloride.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dibromo-4-cyanophenol

This protocol is adapted from a patented method for the synthesis of 2,6-dibromo-4-cyanophenol.[8]

Materials:

-

4-hydroxybenzonitrile (4-cyanophenol)

-

Sodium persulfate (Na₂S₂O₈)

-

Potassium bromide (KBr)

-

50% Methanol in water (v/v)

-

Round-bottomed flask (100 mL)

-

Magnetic stirrer

-

UV lamp

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a 100 mL round-bottomed flask, combine 4.0 g (0.034 mol) of 4-hydroxybenzonitrile, 9.0 g (0.037 mol) of sodium persulfate, and 10.1 g (0.085 mol) of potassium bromide.

-

Add 40 mL of a 50% methanol-water solution to the flask.

-

Stir the mixture at room temperature.

-

Irradiate the reaction mixture with a UV lamp for 8 hours.

-

Upon completion of the reaction, as monitored by a suitable technique (e.g., TLC or HPLC), extinguish the UV lamp.

-

Filter the reaction mixture to collect the solid product.

-

Wash the filter cake with cold water.

-

Dry the product in an oven to obtain 2,6-dibromo-4-cyanophenol as a white solid.

Protocol 2: Synthesis of this compound via Esterification

This protocol is a generalized procedure based on the known reactivity of phenols with acyl chlorides in the presence of a base catalyst.[4]

Materials:

-

2,6-dibromo-4-cyanophenol

-

Heptanoyl chloride

-

Pyridine (or triethylamine)

-

Anhydrous dichloromethane (B109758) (or another suitable aprotic solvent)

-

Round-bottomed flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a dry round-bottomed flask under an inert atmosphere, dissolve 2,6-dibromo-4-cyanophenol in anhydrous dichloromethane.

-

Add a stoichiometric equivalent of pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of heptanoyl chloride dropwise from a dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or HPLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Methods

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and catalyst residues.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[7] The crude this compound can be dissolved in a minimal amount of a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities remain in the mother liquor. Potential solvent systems for recrystallization include heptane/ethyl acetate, methanol/water, or acetone/water mixtures.[9]

Column Chromatography

For a higher degree of purity or for separating mixtures with similar polarities, column chromatography is an effective method.[10] A solution of the crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity. The polarity of the eluent is gradually increased to separate the desired product from impurities.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 2,6-Dibromo-4-cyanophenol

| Parameter | Value | Reference |

| Starting Material | 4-hydroxybenzonitrile | [8] |

| Brominating Agent | KBr/Na₂S₂O₈ | [8] |

| Solvent | 50% Methanol/Water | [8] |

| Reaction Time | 8 hours | [8] |

| Yield | 94% | [8] |

| Purity (HPLC) | 98% | [8] |

Table 2: Analytical Methods for Purity Determination of this compound

| Analytical Method | Column | Mobile Phase/Carrier Gas | Detection | Reference |

| HPLC | C18 Reverse Phase | Acetonitrile/Water | UV | [11][12] |

| GC-FID | - | - | Flame Ionization |

Mandatory Visualizations

References

- 1. fzgxjckxxb.com [fzgxjckxxb.com]

- 2. Bromoxynil-heptanoate [sitem.herts.ac.uk]

- 3. Bromoxynil-octanoate [sitem.herts.ac.uk]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. ptfarm.pl [ptfarm.pl]

- 6. iajpr.com [iajpr.com]

- 7. CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. d-nb.info [d-nb.info]

- 12. agilent.com [agilent.com]

The Degradation of Bromoxynil Heptanoate in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of bromoxynil (B128292) heptanoate (B1214049) in the soil environment. The information presented is intended for researchers, scientists, and professionals involved in drug development and environmental fate studies. This document details the chemical transformations, intermediate metabolites, and the ultimate fate of this herbicide, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Introduction

Bromoxynil heptanoate is a post-emergence herbicide used for the control of broadleaf weeds. Its environmental fate, particularly its degradation in soil, is a critical aspect of its ecological risk assessment. Upon application to soil, this compound undergoes a series of transformations primarily mediated by soil microorganisms. Understanding this degradation pathway is essential for predicting its persistence, potential for groundwater contamination, and overall environmental impact.

The Core Degradation Pathway

The degradation of this compound in soil is a multi-step process that begins with the rapid hydrolysis of the heptanoate ester to its herbicidally active form, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). This initial transformation is primarily an abiotic process, though microbial esterases can also contribute. Following this, the degradation of bromoxynil is predominantly a microbial process.

The primary aerobic degradation pathway for bromoxynil involves the following key steps:

-

Hydrolysis of the Nitrile Group: The nitrile group (-CN) of the bromoxynil molecule is hydrolyzed by microbial nitrile hydratase or nitrilase enzymes. This results in the formation of 3,5-dibromo-4-hydroxybenzamide (B1230806) .

-

Further Hydrolysis to a Carboxylic Acid: The amide group of 3,5-dibromo-4-hydroxybenzamide is subsequently hydrolyzed to a carboxylic acid group, yielding 3,5-dibromo-4-hydroxybenzoic acid . This is a major and frequently detected metabolite in soil studies.[1]

-

Reductive Dehalogenation: Under anaerobic conditions, microorganisms can remove bromine atoms from the aromatic ring in a process called reductive dehalogenation.[2]

-

Hydroxylation and Ring Cleavage: Further degradation can proceed through hydroxylation of the aromatic ring, which can lead to the formation of intermediates like 2,6-dibromohydroquinone. This step is crucial for the subsequent cleavage of the aromatic ring.

-

Mineralization: Ultimately, the aromatic ring is cleaved, and the carbon from the bromoxynil molecule is mineralized to carbon dioxide (CO2).[3]

It is important to note that bromoxynil and its metabolites can also become incorporated into the soil organic matter as non-extractable residues, also known as bound residues.[3][4]

Degradation Pathway Diagram

Quantitative Data on Degradation

The rate of this compound and bromoxynil degradation in soil is influenced by a variety of factors, including soil type, organic matter content, pH, temperature, and the composition and activity of the microbial population. The persistence of these compounds is often reported as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

| Compound | Soil Type | DT50 (days) | Conditions | Reference(s) |

| This compound | Not specified | Moderately stable | pH > 9 promotes hydrolysis | [1] |

| Bromoxynil Octanoate (B1194180) | Soil | 2.2 - 4.2 | Field conditions | [5] |

| Bromoxynil | Sandy Soil | ~10 | Not specified | [6] |

| Bromoxynil | Clay Soil | ~14 | 25°C | [6] |

| Bromoxynil | Silt Loam | < 1 | Laboratory, non-autoclaved | [4][7] |

| Bromoxynil | Agricultural Soil | 4.12 | Field conditions | [7][8][9] |

| Bromoxynil | Not specified | 6.4 (1st app.) to 4.9 (3rd app.) | 10 mg/kg application | [10][11][12] |

| Bromoxynil | Not specified | 7 (1st app.) to 28 (3rd app.) | 50 mg/kg application | [10][11] |

Note: Bromoxynil octanoate data is often used as a surrogate for this compound due to their similar environmental fate.[8][13]

Mineralization: Studies using 14C-labeled bromoxynil have shown significant mineralization to 14CO2. For instance, up to 42% of applied [14C]bromoxynil was mineralized within 60 days in one study.[3] Another study reported cumulative mineralization of 38.5% in a Dundee silt loam.[4]

Experimental Protocols

The study of this compound degradation in soil typically involves laboratory microcosm experiments that simulate environmental conditions. The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a standardized framework for such studies.[14][15]

Experimental Workflow Diagram

Key Methodologies

1. Soil Microcosm Setup:

-

Soil Collection and Preparation: Collect fresh soil from a relevant agricultural region with no recent history of bromoxynil application. Sieve the soil (e.g., to <2 mm) to ensure homogeneity and remove large debris.

-

Moisture Content: Adjust the soil moisture to a specific level, typically between 40% and 60% of its maximum water-holding capacity, and maintain it throughout the experiment.

-

Acclimation: Pre-incubate the prepared soil for a period (e.g., 7-14 days) at the study temperature to allow the microbial community to stabilize.

-

Application of Test Substance: Apply a solution of this compound (often radiolabeled with 14C for mass balance studies) to the soil samples. The application rate should be representative of typical agricultural use.

-

Incubation: Place the treated soil samples in incubation vessels (microcosms) and incubate in the dark at a constant temperature (e.g., 20-25°C). For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the system with an inert gas like nitrogen. Include traps for volatile organic compounds and CO2 (e.g., potassium hydroxide (B78521) solution).[15]

2. Sampling and Extraction:

-

Sampling Intervals: Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Extract the soil samples with an appropriate organic solvent or solvent mixture. A common extraction solvent for bromoxynil and its metabolites is acetonitrile (B52724), often acidified.[16] The extraction is typically performed by shaking or sonication.

-

Cleanup: The resulting extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before analysis.

3. Analytical Determination:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS/MS) is the most common analytical technique for the separation and quantification of bromoxynil and its polar metabolites.[7][10][16]

-

Mobile Phase: A typical mobile phase consists of a gradient mixture of acetonitrile and water, often with the addition of an acid like formic acid to improve peak shape.

-

Column: A C18 reversed-phase column is commonly used.

-

-

Gas Chromatography (GC): GC with an electron capture detector (ECD) or a mass spectrometer (MS) can also be used, particularly for the analysis of the less polar bromoxynil esters after a derivatization step.[5]

-

Liquid Scintillation Counting (LSC): In studies using 14C-labeled this compound, LSC is used to quantify the total radioactivity in soil extracts, non-extractable residues (after combustion), and CO2 traps to establish a mass balance.

Conclusion

The degradation of this compound in soil is a relatively rapid process, initiated by the hydrolysis to bromoxynil, which is then further degraded by soil microorganisms through a series of steps including nitrile group hydrolysis, dehalogenation, and eventual ring cleavage, leading to mineralization. The rate of this degradation is dependent on various soil and environmental factors. The experimental protocols outlined in this guide, based on established methodologies and guidelines, provide a robust framework for conducting reliable environmental fate studies of this herbicide. A thorough understanding of these processes is crucial for ensuring the safe and sustainable use of bromoxynil-based herbicides in agriculture.

References

- 1. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isotope Fractionation (δ13C, δ15N) in the Microbial Degradation of Bromoxynil by Aerobic and Anaerobic Soil Enrichment Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bromoxynil degradation in a Mississippi silt loam soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of bromoxynil octanoate in soil and corn by GC with electron capture and mass spectrometry detection under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EXTOXNET PIP - BROMOXYNIL [extoxnet.orst.edu]

- 7. Bromoxynil residues and dissipation rates in maize crops and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. canada.ca [canada.ca]

- 9. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - Bromoxynil - Canada.ca [canada.ca]

- 10. researchgate.net [researchgate.net]

- 11. research.tees.ac.uk [research.tees.ac.uk]

- 12. The degradation of the herbicide bromoxynil and its impact on bacterial diversity in a top soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. oecd.org [oecd.org]

- 16. researchgate.net [researchgate.net]

Hydrolysis Kinetics and Byproducts of Bromoxynil Heptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics and byproducts of bromoxynil (B128292) heptanoate (B1214049), a widely used herbicide. Understanding the rate and pathway of its degradation in aqueous environments is crucial for assessing its environmental fate, persistence, and potential toxicological implications. This document synthesizes available data on its hydrolysis, details relevant experimental methodologies, and visualizes the degradation process.

Introduction to Bromoxynil Heptanoate

This compound (C₁₄H₁₅Br₂NO₂) is the heptanoic acid ester of bromoxynil. It belongs to the benzonitrile (B105546) class of herbicides and acts by inhibiting photosynthesis in susceptible plant species.[1] In environmental and biological systems, the ester form is not the primary active molecule. Instead, its herbicidal activity is realized after the hydrolysis of the ester bond, which releases the active ingredient, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). Therefore, the kinetics of this hydrolysis reaction are of primary interest.

Due to their chemical and physical similarities, data pertaining to the environmental fate of bromoxynil octanoate (B1194180) is often considered relevant and applicable to this compound.[2][3][4]

Hydrolysis Kinetics

The hydrolysis of this compound is an abiotic process that is significantly influenced by the pH of the aqueous solution. The reaction involves the cleavage of the ester linkage, yielding bromoxynil phenol (B47542) and heptanoic acid.

pH Dependence

The hydrolysis of bromoxynil esters is markedly faster under alkaline conditions.[2][3][4][5] This base-catalyzed hydrolysis proceeds more rapidly at higher pH values. Conversely, the ester is more stable in acidic and neutral environments.

Quantitative Hydrolysis Data

Quantitative kinetic data for this compound is often extrapolated from studies on the chemically similar bromoxynil octanoate. The hydrolysis half-life (t₁₂) of bromoxynil octanoate, and by extension this compound, has been reported to range from 1.7 to 34.1 days depending on the pH.[2][3][4]

The hydrolysis reaction generally follows first-order kinetics, where the rate of degradation is proportional to the concentration of the ester. The first-order rate constant (k) can be calculated from the half-life using the following equation:

k = 0.693 / t₁₂

The table below summarizes the available hydrolysis data for bromoxynil octanoate, which serves as a reliable proxy for this compound.

| pH | Half-life (t₁₂) (days) | Calculated First-Order Rate Constant (k) (day⁻¹) | Condition |

| 5 | 34.1 | 0.020 | Sterile water |

| 7 | 11 - 11.5 | 0.063 - 0.060 | Sterile water |

| 9 | 1.7 - 1.9 | 0.408 - 0.365 | Sterile water |

Data sourced from PubChem CID 15533 and Canadian Water Quality Guidelines.[5][6]

Hydrolysis Byproducts

The primary and immediate byproduct of this compound hydrolysis is the herbicidally active bromoxynil phenol (3,5-dibromo-4-hydroxybenzonitrile).[7] The other initial byproduct is heptanoic acid .

Further Degradation of Bromoxynil

Bromoxynil itself is subject to further degradation in the environment through various processes, including microbial degradation and photolysis.[5] Under anaerobic conditions, bromoxynil can undergo reductive debromination to form 4-cyanophenol, which can be further transformed into phenol and ultimately degraded to carbon dioxide. In the presence of certain microorganisms, bromoxynil can also be degraded to 3,5-dibromo-4-hydroxybenzoate.

Experimental Protocols

The study of this compound hydrolysis typically follows standardized guidelines for chemical testing to ensure data reliability and comparability.

OECD Guideline 111: Hydrolysis as a Function of pH

A detailed experimental protocol for determining the rate of hydrolysis can be based on the OECD Test Guideline 111.[8][9][10][11]

Objective: To determine the rate of abiotic hydrolysis of this compound in sterile aqueous buffered solutions at various pH values and to identify the resulting hydrolysis products.

Materials:

-

This compound (analytical standard)

-

Sterile aqueous buffer solutions (e.g., citrate, phosphate (B84403), borate) at pH 4, 7, and 9.

-

Sterile, sealed glass vessels (e.g., ampoules or screw-cap tubes).

-

Constant temperature chamber or water bath.

-

Analytical instrumentation (HPLC or GC-MS).

-

Reagents for quenching the reaction (if necessary) and for extraction.

Procedure:

-

Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable water-miscible solvent. Aliquots of the stock solution are added to the sterile buffer solutions to achieve a known initial concentration (typically in the µg/L to mg/L range).

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Sampling: At predetermined time intervals, replicate vessels for each pH are removed for analysis.

-

Sample Analysis: The concentration of this compound and its primary byproduct, bromoxynil, are quantified using a validated analytical method.

-

Data Analysis: The concentration of this compound is plotted against time for each pH. The first-order rate constant (k) and the half-life (t₁₂) are calculated from the degradation curve.

Analytical Methodology

The quantification of this compound and bromoxynil in aqueous samples is typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates the compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate buffer).[12][13]

-

Detection: A UV detector is commonly used, with detection wavelengths typically set around 230-240 nm.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds based on their boiling points and interactions with a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides both quantification and structural information.

-

Sample Preparation: Often requires a liquid-liquid extraction of the analytes from the aqueous matrix into an organic solvent, followed by concentration.

-

Injection: A splitless injection mode is typically used for trace analysis.[14][15]

-

Ionization: Electron ionization (EI) is a common ionization technique.[14][15]

Visualizations

Hydrolysis Pathway of this compound

Caption: Hydrolysis pathway of this compound.

Experimental Workflow for Hydrolysis Kinetics Study

Caption: Workflow for a hydrolysis kinetics study.

References

- 1. Separation of Bromoxynil octanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Analytical Method [keikaventures.com]

- 3. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - Bromoxynil - Canada.ca [canada.ca]

- 4. canada.ca [canada.ca]

- 5. ccme.ca [ccme.ca]

- 6. Bromoxynil octanoate | C15H17Br2NO2 | CID 15533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 9. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 10. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. HPLC measurement of chlorophenoxy herbicides, bromoxynil, and ioxynil, in biological specimens to aid diagnosis of acute poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. academic.oup.com [academic.oup.com]

- 15. Determination of bromoxynil octanoate in soil and corn by GC with electron capture and mass spectrometry detection under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Bromoxynil (B128292) Heptanoate (B1214049) in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of bromoxynil heptanoate, a selective post-emergence herbicide, in various organic solvents. The data and methodologies presented are intended to support research, development, and formulation activities.

Introduction to this compound

This compound is the heptanoate ester of bromoxynil.[1] It belongs to the hydroxybenzonitrile class of herbicides and functions by inhibiting photosynthesis in susceptible plant species.[2][3] Understanding its solubility in organic solvents is crucial for developing stable and effective formulations, as well as for predicting its environmental fate and behavior. This compound is a brown crystalline solid, and its esters, including the octanoate (B1194180) form, are readily hydrolyzed to bromoxynil under alkaline conditions.[2][4]

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents has been determined and is summarized in the table below. This data is essential for selecting appropriate solvents for formulation, extraction, and analytical procedures.

| Organic Solvent | Temperature (°C) | Solubility | Reference |

| Acetone | 20 | 1113 g/L | [5] |

| Acetone | Not Specified | 106.4 g/100 mL | [4] |

| Dichloromethane | 20 | 851 g/L | [5] |

| Dichloromethane | Not Specified | 111.1 g/100 mL | [4] |

| Toluene | 20 | 838 g/L | [5] |

| Toluene | Not Specified | 800 g/L | [6] |

| Ethyl Acetate | 20 | 811,000 mg/L | [7] |

| Ethyl Acetate | Not Specified | 102.7 g/100 mL | [4] |

| Ethyl Acetate | Not Specified | 800 g/L | [6] |

| n-Heptane | 20 | 562 g/L | [5] |

| n-Heptane | 20 | 562,000 mg/L | [7] |

| Methanol | 20 | 553 g/L | [5] |

| Methanol | 20 | 553,000 mg/L | [7] |

| Methanol | Not Specified | 52.4 g/100 mL | [4] |

| Methanol | Not Specified | 500 g/L | [6] |

| Hexane | Not Specified | 77.5 g/100 mL | [4] |

| 1-Octanol | Not Specified | 33.8 g/100 mL | [4] |

Experimental Protocol for Solubility Determination

While specific experimental details for each cited value are not exhaustively available in the public domain, a general methodology for determining the solubility of a pesticide like this compound follows the principles of the shake-flask method, a common technique for measuring partition coefficients.[8]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (high purity)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringes and filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a volumetric flask. This ensures that the solution reaches saturation.

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The solution is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The temperature should be rigorously controlled.

-

Phase Separation: After equilibration, the solution is allowed to stand undisturbed in the temperature-controlled bath to allow the excess solid to settle. To ensure complete separation of the solid phase, the solution is then centrifuged at a high speed.

-

Sample Extraction: A clear aliquot of the supernatant is carefully withdrawn using a syringe. The sample is immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any remaining particulate matter.

-

Quantification: The concentration of this compound in the filtered aliquot is determined using a suitable analytical method, such as HPLC or GC. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

-

Data Analysis: The determined concentration represents the solubility of this compound in the specific solvent at the tested temperature. The experiment is typically repeated multiple times to ensure reproducibility and the results are averaged.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of pesticide solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - Bromoxynil - Canada.ca [canada.ca]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Bromoxynil-heptanoate [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

Bromoxynil Heptanoate: A Technical Guide to its Environmental Fate and Mobility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (B128292) heptanoate (B1214049), a member of the hydroxybenzonitrile class of herbicides, is a selective, contact herbicide used for post-emergence control of annual broadleaf weeds. Its efficacy lies in its ability to inhibit photosynthesis in target plants.[1] Understanding the environmental fate and mobility of this compound is critical for assessing its potential ecological impact and ensuring its safe use. This technical guide provides an in-depth analysis of the environmental behavior of bromoxynil heptanoate, including its degradation pathways, mobility in soil and water, and key experimental protocols used for its assessment.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is characterized by its low water solubility and a higher affinity for organic solvents, which influences its partitioning in the environment.

| Property | Value | Reference |

| Chemical Name | 4-Cyano-2,6-dibromophenyl heptanoate | [2] |

| CAS Registry Number | 56634-95-8 | [2] |

| Molecular Formula | C₁₄H₁₅Br₂NO₂ | [2] |

| Molecular Weight | 389.1 g/mol | [2] |

| Water Solubility | 0.04 mg/L (at pH 5) | [1] |

| Vapor Pressure | - | - |

| Log Kₒw (Octanol-Water Partition Coefficient) | - | - |

Environmental Fate

The fate of this compound in the environment is a complex interplay of various degradation and transport processes. A key characteristic of bromoxynil esters, including the heptanoate, is their rapid hydrolysis to the active ingredient, bromoxynil phenol.[3][4]

Degradation in Soil

Biodegradation: The primary route of dissipation for this compound in soil is microbial degradation. The ester is rapidly hydrolyzed to bromoxynil, which is then further degraded.[3] The half-life of bromoxynil in soil is relatively short, with reported values around 4.12 days.[3][4]

Metabolism: The degradation pathway in aerobic soil is similar for all bromoxynil esters. The initial step is the cleavage of the ester bond to form bromoxynil. Subsequently, the nitrile group of bromoxynil is hydrolyzed, leading to the formation of major metabolites such as 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzamide.[3]

Soil Photolysis: While photolysis can contribute to the degradation of bromoxynil on the soil surface, it is generally considered a less significant pathway compared to microbial degradation, especially for incorporated residues.

| Parameter | Soil Type | Value | Reference |

| Bromoxynil Half-Life (DT₅₀) | Generic Soil | 4.12 days | [3][4] |

| Bromoxynil Dissipation | Generic Soil | 91.25% over 21 days | [3][4] |

Degradation in Aquatic Systems

Hydrolysis: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH values. This abiotic process is a key step in the transformation of the ester to the more water-soluble bromoxynil phenol.[3][4]

| pH | Half-life (DT₅₀) of Bromoxynil Esters | Reference |

| 5 | 34.1 days | [3][4] |

| 7 | 11-11.5 days (octanoate) | [5] |

| 9 | 1.7-1.9 days (octanoate) | [5] |

Aqueous Photolysis: Photodegradation in water is an important dissipation pathway for bromoxynil and its esters. The photolysis half-life of bromoxynil octanoate (B1194180), a close analog of the heptanoate, has been reported to be between 4 and 5 hours.[5] A study on bromoxynil reported a direct photolysis quantum yield of 0.064 at 307 nm.[6]

| Compound | Parameter | Value | Reference |

| Bromoxynil Octanoate | Photolysis Half-life (DT₅₀) | 4-5 hours | [5] |

| Bromoxynil | Quantum Yield (Φ) | 0.064 ± 0.001 (at 307 nm) | [6] |

Mobility

The potential for a pesticide to move within the environment is a critical factor in assessing its risk to non-target areas, including groundwater and surface water bodies.

Soil Mobility and Leaching

The mobility of this compound in soil is influenced by its adsorption to soil particles. Studies have shown that bromoxynil itself has a low potential to leach to groundwater due to its rapid degradation and moderate adsorption to soil.[3][4] However, the initial ester form may have different mobility characteristics.

A batch equilibrium study using [¹⁴C]-bromoxynil heptanoate on five different European soils provided the following Freundlich adsorption coefficients (K_f) and organic carbon-normalized adsorption coefficients (K_foc).

| Soil Type | K_f (L/kg) | K_foc (L/kg) |

| Longwoods sandy loam | 374 | 9960 |

| Farditch silt loam | - | - |

| Lockington clay loam | - | - |

| Calke sandy loam | - | - |

| South Witham clay loam | 1184 | 50003 |

Note: The study from which this data is derived was classified as "Unacceptable" for regulatory purposes due to the instability of the test substance and the absence of a desorption phase. However, it provides an indication of the adsorption potential.

Runoff

Surface runoff from treated agricultural fields is a potential route for the transport of this compound and its degradation products to adjacent aquatic environments.[3][4] The extent of runoff is dependent on factors such as rainfall intensity and duration, soil type, slope, and agricultural practices. While specific quantitative data for this compound runoff is limited, studies on bromoxynil indicate that the parent ester is rarely detected in runoff, suggesting rapid hydrolysis on the soil surface.[7]

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate and mobility of pesticides.

Hydrolysis: OECD Guideline 111

This guideline details a tiered approach to determine the rate of abiotic hydrolysis of a chemical as a function of pH.[8][9][10][11]

Experimental Procedure (Tier 1):

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add the test substance (e.g., this compound) to the buffer solutions at a concentration not exceeding half its solubility or 0.01 M.

-

Incubate the solutions in the dark at a constant temperature of 50 ± 0.5°C for 5 days.

-

Analyze the solutions at the beginning and end of the incubation period to determine the concentration of the test substance.

Aqueous Photolysis: OECD Guideline 316

This guideline outlines a tiered approach to assess the phototransformation of chemicals in water by direct photolysis.[12][13][14]

Experimental Procedure (Tier 2):

-

Prepare a solution of the test substance in purified water.

-

Irradiate the solution with a light source that simulates natural sunlight (e.g., xenon arc lamp).

-

Maintain a constant temperature during the experiment.

-

Take samples at various time intervals and analyze for the concentration of the test substance and its photoproducts.

-

Determine the photolysis rate constant and quantum yield.

Soil Adsorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the adsorption and desorption of a chemical on different soil types.

Experimental Procedure:

-

Select a range of representative soil types.

-

Prepare solutions of the radiolabeled test substance (e.g., [¹⁴C]-bromoxynil heptanoate) in a 0.01 M CaCl₂ solution.

-

Add the test substance solutions to soil samples in centrifuge tubes.

-

Shake the tubes for a defined equilibration period.

-

Centrifuge the samples and analyze the supernatant for the concentration of the test substance.

-

Calculate the amount of substance adsorbed to the soil.

-

For desorption, replace a portion of the supernatant with a fresh CaCl₂ solution and repeat the equilibration and analysis steps.

Runoff and Leaching Studies

Lysimeter Studies: Lysimeters are large, undisturbed soil columns that are used to study the leaching of substances under field-like conditions.[15][16] These studies provide valuable data on the potential for a pesticide and its metabolites to reach groundwater.

Simulated Rainfall Studies: These studies use rainfall simulators to apply controlled amounts of rainfall to small field plots.[17][18][19] Runoff water and eroded sediment are collected and analyzed to determine the amount of pesticide transported off-site.

Analytical Methods

Accurate and sensitive analytical methods are crucial for quantifying this compound and its metabolites in environmental matrices. High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is a commonly used technique.

| Method | Matrix | Instrumentation | Reference |

| HPLC-UV | Water | HPLC with UV detector | [5] |

| HPLC-MS/MS | Soil, Maize | HPLC with tandem mass spectrometry | [10] |

Conclusion

This compound is characterized by its rapid degradation in the environment, primarily through hydrolysis to its active form, bromoxynil. Both biotic and abiotic processes contribute to its dissipation in soil and aquatic systems. While bromoxynil itself has a low potential for leaching, the mobility and fate of the parent ester and its other metabolites require careful consideration in environmental risk assessments. The standardized experimental protocols outlined in this guide provide the framework for generating the necessary data to evaluate the environmental behavior of this compound and ensure its responsible use in agriculture.

References

- 1. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. canada.ca [canada.ca]

- 4. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - Bromoxynil - Canada.ca [canada.ca]

- 5. Bromoxynil octanoate | C15H17Br2NO2 | CID 15533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Photodegradation routes of the herbicide bromoxynil in solution and sorbed on silica nanoparticles - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 7. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 9. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 10. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 11. oecd.org [oecd.org]

- 12. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 15. Lysimeter study to investigate the effect of rainfall patterns on leaching of isoproturon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ars.usda.gov [ars.usda.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. library.search.gonzaga.edu [library.search.gonzaga.edu]

Bromoxynil heptanoate mode of action as a photosynthesis inhibitor

An In-depth Technical Guide on the Core Mode of Action of Bromoxynil (B128292) Heptanoate (B1214049) as a Photosynthesis Inhibitor

Introduction

Bromoxynil heptanoate is a selective, contact herbicide used for post-emergence control of annual broadleaf weeds.[1] It belongs to the hydroxybenzonitrile chemical family.[1] Once absorbed by the plant, typically through the foliage, the heptanoate ester is rapidly hydrolyzed to its herbicidally active form, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile).[2] The primary mode of action for bromoxynil is the potent inhibition of photosynthesis.[3][4] This guide provides a detailed technical overview of the molecular mechanisms by which this compound disrupts the photosynthetic process, intended for researchers, scientists, and professionals in drug development.

Core Mechanism: Inhibition of Photosystem II

The cornerstone of bromoxynil's herbicidal activity is its function as a Photosystem II (PSII) inhibitor.[3][5][6] Photosynthesis, the process by which plants convert light energy into chemical energy, involves a series of reactions within the chloroplasts. A key component of this process is the photosynthetic electron transport chain located in the thylakoid membranes. Bromoxynil specifically targets and disrupts this chain at PSII.[7][8]

The inhibition process leads to a depletion of the plant's energy reserves, ultimately causing its death.[5] The symptoms of this inhibition manifest visually as yellowing (chlorosis) and subsequent death (necrosis) of leaf tissue, typically starting from the leaf margins and progressing inwards.[9]

Molecular Binding Site

Bromoxynil binds to a specific site within the PSII complex, a multi-subunit protein structure embedded in the thylakoid membrane.[7] The precise location of this binding is the D1 protein subunit of the PSII reaction center.[5][9][10]

Specifically, bromoxynil acts as a competitive inhibitor at the QB binding site on the D1 protein.[8][10][11] This site is normally occupied by a mobile electron carrier molecule, plastoquinone (B1678516) (PQ). By binding to the QB pocket, bromoxynil physically obstructs the binding of plastoquinone.[8][12] This action effectively blocks the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[10][11] While some herbicides that target the D1 protein bind to serine 264, bromoxynil's site of action is at histidine 215.[13][14]

The consequences of this blockage are severe:

-

Interruption of Electron Transport : The flow of electrons from PSII is halted, which stops the linear electron transport chain.[7]

-

Cessation of ATP and NADPH Production : The blockage prevents the generation of a proton gradient across the thylakoid membrane, thereby halting the production of ATP and NADPH, the essential energy currencies required for carbon fixation (the Calvin cycle).[7]

-

Formation of Reactive Oxygen Species (ROS) : The stalled electron transport leads to the formation of highly reactive molecules, such as triplet chlorophyll (B73375) and singlet oxygen.[7] These reactive oxygen species initiate a cascade of damaging reactions, including lipid peroxidation, which destroys cell membranes.[7] This membrane destruction results in cellular leakage, rapid desiccation of tissues, and ultimately, plant death.[7]

References

- 1. Bromoxynil-heptanoate [sitem.herts.ac.uk]

- 2. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. wsdot.wa.gov [wsdot.wa.gov]

- 5. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]

- 6. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]

- 7. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 9. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 10. researchgate.net [researchgate.net]

- 11. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based design of novel Chlamydomonas reinhardtii D1-D2 photosynthetic proteins for herbicide monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of heterocyclic analogues of bromoxynil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Profile of Bromoxynil Heptanoate in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (B128292) heptanoate (B1214049) is a nitrile herbicide used for the post-emergent control of annual broadleaf weeds.[1][2] It belongs to the chemical family of hydroxybenzonitriles and functions by inhibiting photosynthesis in target plants.[2] In mammalian systems, bromoxynil heptanoate and other ester forms are rapidly hydrolyzed to the active moiety, bromoxynil phenol (B47542) (3,5-dibromo-4-hydroxybenzonitrile).[3][4][5] Consequently, the toxicological profiles of the ester and the phenol are considered equivalent on a molar basis, and data from studies on both forms are relevant for risk assessment.[3][6] This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammals, summarizing key data, detailing experimental methodologies, and illustrating relevant biological and experimental workflows.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Studies in rats with this compound and the closely related bromoxynil octanoate (B1194180) have demonstrated that these compounds are rapidly absorbed following oral administration.[4][7] Peak plasma concentrations are typically reached within 7-10 hours.[7] Once absorbed, the compound is widely distributed throughout the body's tissues.[4] The primary metabolic pathway is the hydrolysis of the heptanoate ester to bromoxynil phenol.[4] Excretion is also rapid, with the majority of the administered dose being eliminated in the urine as bromoxynil phenol.[4][7] There is no significant retention of the compound in tissues seven days after administration.[4] Dermal absorption has been shown to be lower than oral absorption and increases with the duration of exposure.[6][7]

Acute Toxicity

Bromoxynil and its esters are classified as moderately toxic to mammals via the oral route.[1][8] Acute toxicity studies are fundamental in determining the potential for immediate adverse health effects from a single exposure.

Table 1: Acute Oral Toxicity of Bromoxynil and its Esters

| Test Substance | Species | Sex | LD50 (mg/kg bw) | Reference |

| This compound | Rat | Male | 362 | [4] |

| This compound | Rat | Female | 292 | [4] |

| Bromoxynil Octanoate | Rat | Male | 400 | [8] |

| Bromoxynil Octanoate | Rat | Female | 238 | [8] |

| Technical Bromoxynil | Rat | N/A | 190 | [2] |

| Technical Bromoxynil | Rabbit | N/A | 260 | [2] |

| Technical Bromoxynil | Guinea Pig | N/A | 63 | [2] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

The Up-and-Down Procedure is a method for determining the acute oral toxicity of a substance that uses a minimal number of animals.

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimated to laboratory conditions for at least five days prior to the study.

-

Housing and Feeding: Animals are housed individually. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept low (e.g., not exceeding 1 ml/100 g body weight).

-

Dosing Procedure:

-

A single animal is dosed at a level estimated to be near the LD50.

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.2-1.5).

-

If the animal dies, the next animal is dosed at a lower level.

-

This sequential dosing continues until the stopping criteria are met (typically involving a series of reversals in outcome).

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies in various mammalian species have consistently identified the liver as the primary target organ for bromoxynil toxicity.[3][6] Observed effects include increased liver weight and adverse histopathological findings such as hepatocellular hypertrophy, vacuolization, and degeneration in rats, mice, and dogs.[3]

Table 2: Subchronic and Chronic Oral Toxicity of Bromoxynil

| Study Duration | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| 90-Day | Rat | - | 28 (males), 35 (females) | Liver toxicity | [3] |

| 1-Year | Dog | 0.3 | 1.5 | Alterations in clinical chemistry, increased liver weight, clinical signs (panting, salivation) | [4][6] |

| 120-Week | Rat | ~0.5 (10 ppm) | ~1.5 (30 ppm) | Reduced liver/body weight ratios | [9] |

| 18-Month | Mouse | ~0.5 (10 ppm) | >0.5 | Increased liver weight | [9] |

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.[10][11]

-

Test Animals: Young, healthy rodents (preferably rats) are used.[11] At least 10 animals of each sex per dose group are required.[11][12]

-

Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group are used.[11] The highest dose should induce clear toxicity but not excessive mortality. The lowest dose should ideally produce no evidence of toxicity.[13] A limit test at 1000 mg/kg bw/day may be performed if no toxicity is expected.[11]

-

Administration: The test substance is administered daily, seven days a week, for 90 days.[10] Oral administration is typically via the diet, drinking water, or gavage.[10][11]

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured at least weekly.[11][12]

-

Ophthalmological Examination: Performed prior to the study and at termination.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.

-

-

Pathology: At the end of the 90-day period, all animals are subjected to a full gross necropsy. A comprehensive set of organs and tissues is collected, weighed, and examined histopathologically.

-

Data Analysis: The data are evaluated to determine the nature of the toxic effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Caption: Workflow for a 90-day subchronic oral toxicity study in rodents.

Carcinogenicity

Bromoxynil is considered a possible human carcinogen.[8] Long-term carcinogenicity studies in mice have shown an increase in liver tumors (hepatocellular tumors) at doses of 13 mg/kg/day and higher.[3] In rats, some studies have noted an increase in tumors, particularly in males.[8]

Table 3: Carcinogenicity of Bromoxynil

| Species | Duration | Route | Key Findings | Classification | Reference |

| Mouse | 18-Month | Gavage | Hyperplastic hepatic nodules at higher doses (not statistically significant) | - | [9] |

| Mouse | Chronic | Dietary | Liver tumors (hepatocellular) | Possible human carcinogen | [3][8] |

| Rat | 120-Week | Dietary | No statistically significant increase in tumors | - | [9] |

| Rat | Chronic | Dietary | Increases in the number of tumors, especially in males | - | [8] |

Experimental Protocol: Carcinogenicity Study (OECD TG 451)

The objective of a carcinogenicity study is to observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to various doses of a test substance by an appropriate route of administration.[14][15][16]

-

Test Animals: Typically conducted in rodent species (e.g., rats, mice).[14] Each dose group and control group should contain at least 50 animals of each sex.[15]

-

Dose Levels: At least three dose levels plus a concurrent control group are used. The highest dose should produce minimal toxicity, such as a slight depression in body weight gain (less than 10%), without significantly altering the normal lifespan due to effects other than tumors.

-

Administration: The route of administration should be chosen based on the likely route of human exposure.[15] For bromoxynil, this is typically oral (dietary). The duration of the study is generally 24 months for rats and 18-24 months for mice.

-

Observations:

-

Clinical Signs and Mortality: Animals are observed at least twice daily for signs of toxicity and mortality.

-

Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and at least monthly thereafter.

-

Palpation: Animals are palpated for masses at regular intervals.

-

-

Pathology: A complete gross necropsy is performed on all animals. All organs and tissues, especially any masses, are examined histopathologically by a qualified pathologist.

-

Data Analysis: Statistical analysis is performed to evaluate the incidence of tumors in the treated groups compared to the control group. The analysis distinguishes between fatal tumors and those observed incidentally.[15]

Genotoxicity

Genotoxicity tests are conducted to determine if a substance can cause genetic damage. Bromoxynil has been tested in a variety of in vitro and in vivo assays and has generally been found to be non-mutagenic.[8][9]

Table 4: Genotoxicity of Bromoxynil

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium (5 strains) | With and without S9 | Negative | [6][9] |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | N/A | Negative | - |

| In vivo Micronucleus | Mouse bone marrow | N/A | Negative | - |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

This in vitro assay is used to detect gene mutations induced by a chemical.[17][18] It uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which revert the bacteria to a state where they can synthesize the required amino acid and thus grow on a minimal medium.[17][19][20]

-

Test Strains: At least five strains of bacteria are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.[17] This combination allows for the detection of different types of point mutations (base-pair substitutions and frameshifts).

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This mimics mammalian metabolism.[21]

-

Procedure (Plate Incorporation Method):

-

The test substance at several concentrations, the bacterial culture, and the S9 mix (if used) are combined in molten top agar (B569324).[20]

-

This mixture is poured onto the surface of a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Collection: The number of revertant colonies (colonies that have mutated back to being able to grow on the minimal medium) is counted for each plate.

-

Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the spontaneous reversion rate in the negative control.[17]

Caption: Workflow for a bacterial reverse mutation (Ames) test.

Reproductive and Developmental Toxicity

Bromoxynil has demonstrated developmental toxicity across multiple species, including rats, mice, and rabbits.[3] The most consistent and sensitive indicator of developmental toxicity is the increased incidence of supernumerary (extra) ribs in fetuses.[3][5][6][22] This effect has been observed following both oral and dermal exposure in rats.[3] These fetal effects often occur in the presence of maternal toxicity, which can include decreased body weight, reduced food consumption, and increased liver weights.[6] Studies have not shown bromoxynil to cause significant reproductive effects, such as changes in fertility or mating.[2][8]

Table 5: Reproductive and Developmental Toxicity of Bromoxynil

| Study Type | Species | Maternal NOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Developmental LOAEL (mg/kg/day) | Key Developmental Effects at LOAEL | Reference |

| Developmental | Rat (Oral) | < 5 | < 5 | 5 | Increased incidence of supernumerary ribs | [6] |

| Developmental | Rat (Dermal) | - | < 15 | 15 | Supernumerary ribs | [6] |

| Developmental | Mouse (Oral) | < 38 µmol/kg | < 342 µmol/kg | 342 µmol/kg | Lower fetal weight, supernumerary ribs | [22] |

| 3-Generation Reproduction | Rat | 15 | - | >15 | No treatment-related effects on reproduction | [9] |

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD TG 414)